(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde

Chiral analysis Enantiomeric purity Optical rotation

(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde (CAS 1604755-70-5) is a chiral, non-racemic tetrahydropyran aldehyde with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol. The compound features a six-membered saturated pyran ring with a (4S)-configured methyl substituent and an aldehyde group at the C2 position adjacent to the ring oxygen, making it a member of the oxane-2-carbaldehyde class.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B7970124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CCOC(C1)C=O
InChIInChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7?/m0/s1
InChIKeySMACBAXERQSHKA-PKPIPKONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde: Chiral Aldehyde Building Block for Asymmetric Synthesis and Fragrance Intermediates


(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde (CAS 1604755-70-5) is a chiral, non-racemic tetrahydropyran aldehyde with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol . The compound features a six-membered saturated pyran ring with a (4S)-configured methyl substituent and an aldehyde group at the C2 position adjacent to the ring oxygen, making it a member of the oxane-2-carbaldehyde class . It is supplied as a research chemical with a standard purity of 97% (HPLC) and is primarily employed as a chiral building block in enantioselective synthesis and as a key intermediate in fragrance ingredient development .

Why (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde Cannot Be Interchanged with Regioisomeric or Racemic Analogs


This compound occupies a specific position in the tetrahydropyran aldehyde chemical space that no close analog can replicate simultaneously. The (4S) absolute configuration imparts a distinct specific rotation that is equal and opposite in sign to the (4R) enantiomer, enabling chiral identity verification . The aldehyde at the C2 position (adjacent to the ring oxygen) results in fundamentally different physicochemical properties versus the C4 regioisomer: a boiling point approximately 99 °C lower at comparable pressure (81 °C at 12 mbar vs. 180 °C predicted at 760 mmHg for the 4-carbaldehyde isomer) . Furthermore, substitution at the 2-position contiguous with the ring oxygen activates the aldehyde carbonyl toward nucleophilic addition to a greater extent than the 4-isomer due to the electron-withdrawing inductive effect of the ring oxygen. The methyl substituent at C4 introduces a stereocenter absent in the des-methyl analog tetrahydro-2H-pyran-2-carbaldehyde (CAS 19611-45-1), making the [4S] isomer essential when a chiral, methyl-branched tetrahydropyran scaffold is required for downstream stereochemical control.

(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde: Head-to-Head Quantitative Differentiation Evidence


Specific Rotation: Enantiomeric Identity Verification Against the (4R) Enantiomer

The (4S)-enantiomer of 4-methyltetrahydro-2H-pyran-2-carbaldehyde exhibits an inferred specific rotation [α]D of approximately +11.0° (c = 0.955, EtOH), based on the measured value for the (4R)-enantiomer of [α]D³² = -11.0° (c = 0.955, EtOH) reported in EP3666763A1 . Because enantiomers rotate plane-polarized light with equal magnitude but opposite sign, the (4S) form provides a positive rotation signature that is directly distinguishable from the (4R) enantiomer. The (4R) enantiomer data were acquired on an Anton Paar MCP 200 polarimeter using a 100 mm cell at 32 °C .

Chiral analysis Enantiomeric purity Optical rotation

Boiling Point: 2-Carbaldehyde vs. 4-Carbaldehyde Regioisomer Volatility Differential

The racemic 4-methyltetrahydro-2H-pyran-2-carbaldehyde exhibits a measured boiling point of 81 °C at 12 mbar (fractional distillation) as reported in EP3666763A1 . In contrast, the regioisomeric 4-methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4) has a predicted boiling point of 180.1 °C at 760 mmHg . Even after correcting for the pressure difference (12 mbar vs. 760 mmHg), the 2-carbaldehyde isomer is substantially more volatile. For context, the des-methyl analog tetrahydro-2H-pyran-2-carbaldehyde (CAS 19611-45-1) boils at 156–159 °C at atmospheric pressure .

Physicochemical properties Purification Distillation

Purity Specification: (4S) Enantiomer vs. (2S,4S) Diastereomer from Common Suppliers

The (4S)-4-methyltetrahydro-2H-pyran-2-carbaldehyde (CAS 1604755-70-5) is commercially available with a standard purity of 97% (HPLC), as specified by Bidepharm . The diastereomer (2S,4S)-4-methyloxane-2-carbaldehyde (CAS 76936-18-0), which shares the same (4S)-methyl configuration but differs at the C2 stereocenter, is offered at a lower standard purity of 95% from the same supplier . The 2% purity difference, while modest, translates to a doubling of the maximum total impurity burden (3% vs. 5%) and may affect reaction stoichiometry and yield reproducibility in sensitive asymmetric transformations.

Chemical purity Quality control Procurement specification

GC-MS Spectral Fingerprint: Distinct Mass Fragmentation Pattern vs. Regioisomer

The racemic 4-methyltetrahydro-2H-pyran-2-carbaldehyde has a well-characterized GC-MS (EI, 70 eV) fragmentation pattern, with the major diastereoisomer showing prominent ions at m/z 99 (99%, [M-29]⁺/loss of CHO), m/z 55 (39%), and m/z 43 (100%, base peak, likely [CH₃CO]⁺), as recorded in EP3666763A1 and cross-referenced in the SpectraBase database (Wiley ID 1877226) . This spectral fingerprint is distinct from that expected for the 4-carbaldehyde regioisomer, which would exhibit different fragmentation pathways due to the altered position of the aldehyde group relative to the ring oxygen. The SpectraBase entry confirms the compound identity via InChIKey SMACBAXERQSHKA-UHFFFAOYSA-N and provides a reproducible EI mass spectrum for library matching .

Analytical chemistry Identity confirmation GC-MS

Downstream Synthetic Application Divergence: Pheromone Building Block vs. Fragrance Intermediate

The (4S) absolute configuration at the 4-position is structurally critical for applications in chiral methyl-branched pheromone synthesis. Mineeva (2015) demonstrated that (4S)-4-methyltetrahydro-2H-pyran-2-one — the lactone precursor from which this aldehyde can be derived by reduction — serves as a starting material for enantioselective synthesis of insect pheromones of the mealworm beetle (Tenebrio molitor), rhinoceros beetle, and earth-boring dung beetle, with 5 citations confirming its utility . In contrast, the racemic 4-methyltetrahydro-2H-pyran-2-carbaldehyde is principally employed as an intermediate in the synthesis of fragrance compounds designed to replace Rose Oxide, as detailed in EP3666763A1 . The (4S)-enantiomer thus occupies a distinct application niche — chiral pheromone chemistry — that cannot be addressed by the racemic form or the (4R) enantiomer, because biological olfaction systems are stereospecific.

Insect pheromone synthesis Chiral building block Fragrance chemistry

Procurement-Guided Application Scenarios for (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde


Enantioselective Synthesis of Methyl-Branched Insect Pheromones

The (4S) enantiomer is the required starting material for constructing the (4S)-methyl-branched carbon skeleton found in pheromones of Tenebrio molitor (mealworm beetle) and related Coleoptera species. Mineeva (2015) demonstrated that chiral building blocks derived from (4S)-4-methyltetrahydro-2H-pyran-2-one can be elaborated into bioactive pheromone components, and the aldehyde form serves as a direct entry point via Wittig homologation or reductive amination sequences . Only the (4S) enantiomer delivers the correct absolute configuration at the methyl-branched stereocenter required for biological activity.

Chiral Intermediate for Tetrahydropyran-Containing Drug Candidates

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The (4S)-configured aldehyde provides a well-defined chiral handle for constructing diverse 2,4-disubstituted tetrahydropyrans via aldol, Grignard, or Wittig chemistry, introducing a methyl substituent with known absolute stereochemistry at the C4 position. This stereochemical anchoring is valuable for structure-activity relationship (SAR) studies where the orientation of the C4-methyl group influences target binding .

Fragrance Ingredient Development: Rose Oxide Replacement Intermediates

EP3666763A1 describes the ozonolysis of Rose Oxide to yield 4-methyltetrahydro-2H-pyran-2-carbaldehyde as a key intermediate, which is subsequently elaborated via Wittig olefination to produce novel fragrance candidates with a favorable toxicological profile compared to Rose Oxide . For industrial fragrance R&D, the racemic 2-carbaldehyde is most commonly used; however, when investigating structure-odor relationships, the individual (4S) and (4R) enantiomers enable dissection of stereochemistry-odor correlations.

Chiral Reference Standard for Enantioselective Analytical Method Development

With a specific rotation inferred at approximately +11.0° (EtOH), the (4S) enantiomer can serve as a calibration standard for polarimetric and chiral chromatographic method development . Its well-defined GC-MS fingerprint (m/z 99, 55, 43 as key diagnostic ions) and NMR spectroscopic data (¹H: δ 9.60 aldehyde proton; ¹³C: δ 201.3 carbonyl) provide multiple orthogonal identity verification points suitable for validating analytical methods in quality control laboratories .

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